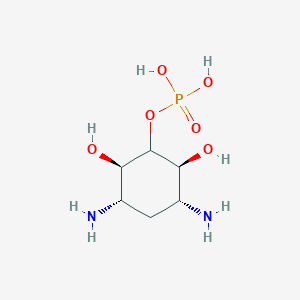

2-Deoxystreptamine phospahte

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Deoxystreptamine phospahte is a member of cyclohexanols.

Aplicaciones Científicas De Investigación

Aminoglycoside Antibiotics

2-Deoxystreptamine serves as a core structure for several clinically important aminoglycoside antibiotics, such as kanamycin, tobramycin, and gentamicin. These antibiotics are effective against a wide range of bacterial infections due to their ability to interfere with protein biosynthesis by binding to the ribosomal A site.

Glycosylation Reactions

Recent studies have highlighted the potential of 2-deoxystreptamine in glycosylation reactions facilitated by chiral phosphoric acids. This process enables the selective modification of the hydroxyl groups on the deoxystreptamine scaffold.

Research Findings

- Desymmetrizative Glycosylation : The application of chiral phosphoric acid catalyzes the formation of C4- and C6-glycosylated products from meso-diol derived from 2-deoxystreptamine, which can further be transformed into various aminoglycosides .

- Synthesis of Derivatives : This method is crucial for synthesizing protected iso-neamine and iso-kanamycin B with inverted connections at specific positions.

RNA Targeting

The development of 2-deoxystreptamine-based conjugates has emerged as a promising approach for targeting oncogenic microRNAs (miRNAs). These conjugates aim to inhibit the biogenesis of miRNAs linked to cancer progression.

Case Study

- Inhibition of Pre-miR-372 : A series of nucleobase conjugates derived from 2-deoxystreptamine were synthesized and tested for their ability to inhibit pre-miR-372 processing. Some conjugates demonstrated comparable biological activity to neomycin analogs, indicating their potential as therapeutic agents against specific cancers .

Enzyme Interactions

2-Deoxystreptamine also plays a role in understanding enzyme interactions, particularly regarding aminoglycoside-modifying enzymes that confer antibiotic resistance.

Insights on Resistance Mechanisms

- Aminoglycoside 2″-Phosphotransferases : These enzymes modify aminoglycosides through phosphorylation, rendering them inactive. The identification and characterization of these enzymes provide insights into resistance mechanisms observed in clinical isolates .

- Kinetic Studies : Research has shown that certain aminoglycoside kinases exhibit high catalytic efficiency when phosphorylating 4,6-disubstituted aminoglycosides, which is critical for developing strategies to overcome antibiotic resistance .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Aminoglycoside Antibiotics | Core structure for antibiotics like kanamycin and gentamicin | Effective against bacterial infections; disrupts protein synthesis by targeting ribosomal A site |

| Glycosylation Reactions | Catalyzed by chiral phosphoric acids for selective modifications | Enables synthesis of various aminoglycosides; important for producing derivatives with specific properties |

| RNA Targeting | Development of conjugates to inhibit oncogenic miRNAs | Promising results in inhibiting pre-miR-372 processing; potential cancer therapeutic applications |

| Enzyme Interactions | Understanding resistance mechanisms through aminoglycoside-modifying enzymes | Insights into enzyme kinetics; critical for addressing antibiotic resistance issues |

Propiedades

Fórmula molecular |

C6H15N2O6P |

|---|---|

Peso molecular |

242.17 g/mol |

Nombre IUPAC |

[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15N2O6P/c7-2-1-3(8)5(10)6(4(2)9)14-15(11,12)13/h2-6,9-10H,1,7-8H2,(H2,11,12,13)/t2-,3+,4+,5-,6? |

Clave InChI |

LUFBHSYJRTVRIJ-KFJBKXNJSA-N |

SMILES |

C1C(C(C(C(C1N)O)OP(=O)(O)O)O)N |

SMILES isomérico |

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)OP(=O)(O)O)O)N |

SMILES canónico |

C1C(C(C(C(C1N)O)OP(=O)(O)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.